molecular formula C21H41N5O7 B14804261 (5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Cat. No.: B14804261
M. Wt: 475.6 g/mol
InChI Key: CIDUJQMULVCIBT-BWFLUJJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Netilmicin is synthesized through a semisynthetic process involving the modification of sisomicin. The preparation of netilmicin sulfate injection involves several steps:

  • Cooling water for injection to below 30°C.
  • Introducing nitrogen to remove oxygen.
  • Adding antioxidants and complexing agents to the water.
  • Dissolving netilmicin sulfate in the solution.
  • Filtering and adjusting the pH to 5.3-5.7.
  • Sterilizing the solution at 100°C .

Chemical Reactions Analysis

Netilmicin undergoes various chemical reactions, including:

    Oxidation: Netilmicin can be oxidized under specific conditions, although this is not a common reaction in its clinical use.

    Reduction: Reduction reactions are not typically associated with netilmicin.

    Substitution: Netilmicin can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Netilmicin has a wide range of scientific research applications:

Mechanism of Action

Netilmicin exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit, interfering with mRNA binding and the acceptor tRNA site. This disruption inhibits protein synthesis, leading to bacterial cell death . The exact bactericidal mechanism is not fully understood, but it is known to be effective against a wide range of Gram-negative and some Gram-positive bacteria .

Comparison with Similar Compounds

Netilmicin is compared with other aminoglycosides like gentamicin, tobramycin, and amikacin:

Netilmicin’s unique properties, such as reduced toxicity and effectiveness against resistant bacteria, make it a valuable antibiotic in clinical settings.

Properties

Molecular Formula

C21H41N5O7

Molecular Weight

475.6 g/mol

IUPAC Name

(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C21H41N5O7/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20/h5,11-20,25-29H,4,6-9,22-24H2,1-3H3/t11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21-/m0/s1

InChI Key

CIDUJQMULVCIBT-BWFLUJJFSA-N

Isomeric SMILES

CCNC1CC(C(C(C1OC2C(C([C@@](CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N

Canonical SMILES

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N

Origin of Product

United States

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